molecular formula C18H17N3O2 B7697898 4-methyl-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide

4-methyl-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide

Cat. No. B7697898
M. Wt: 307.3 g/mol
InChI Key: IURXLHJVURHKBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PBOX-15 and has been extensively studied for its biological and therapeutic properties.

Mechanism of Action

The mechanism of action of PBOX-15 involves the inhibition of mitochondrial respiration, leading to the production of reactive oxygen species (ROS) and the induction of apoptosis. PBOX-15 has been shown to target complex II of the electron transport chain, leading to the disruption of ATP production and the generation of ROS.
Biochemical and physiological effects:
PBOX-15 has been shown to exhibit potent anti-cancer activity in vitro and in vivo. It has been found to induce apoptosis in cancer cells, while sparing normal cells. PBOX-15 has also been shown to inhibit tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of PBOX-15 is its potent anti-cancer activity against a variety of cancer cell lines. Its ability to induce apoptosis in cancer cells while sparing normal cells makes it a promising candidate for cancer therapy. However, one of the limitations of PBOX-15 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on PBOX-15. One area of research could focus on improving the solubility of PBOX-15 to make it more suitable for in vivo applications. Another area of research could focus on developing PBOX-15 derivatives with improved anti-cancer activity and selectivity. Additionally, further studies are needed to elucidate the mechanism of action of PBOX-15 and to determine its potential applications in other fields, such as neurodegenerative diseases.

Synthesis Methods

The synthesis of PBOX-15 involves the reaction of 4-methylbenzoyl chloride with 3-phenyl-1,2,4-oxadiazole-5-amine, followed by the addition of ethylamine. The resulting product is purified using column chromatography to obtain pure PBOX-15.

Scientific Research Applications

PBOX-15 has been extensively studied for its potential applications in the field of cancer therapy. It has been found to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. PBOX-15 has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting the mitochondria and disrupting the electron transport chain.

properties

IUPAC Name

4-methyl-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-12-8-10-15(11-9-12)17(22)19-13(2)18-20-16(21-23-18)14-6-4-3-5-7-14/h3-11,13H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURXLHJVURHKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C)C2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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